molecular formula C25H21NO7 B11140847 2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140847
M. Wt: 447.4 g/mol
InChI Key: IQILUCTWZXZFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole-dione core substituted with a furan-2-ylmethyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 1.

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and primary amines (e.g., furfurylamine) under mild conditions . This method enables the rapid generation of diverse libraries (223 examples reported), highlighting its versatility for structural diversification .

Properties

Molecular Formula

C25H21NO7

Molecular Weight

447.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO7/c1-29-18-11-14(12-19(30-2)23(18)31-3)21-20-22(27)16-8-4-5-9-17(16)33-24(20)25(28)26(21)13-15-7-6-10-32-15/h4-12,21H,13H2,1-3H3

InChI Key

IQILUCTWZXZFQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent. The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzene and an appropriate alkylating agent. The final step involves the cyclization of the intermediate compounds to form the chromeno-pyrrole core under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their potential biological activities and applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various human tumor cell lines. For instance, compounds related to this structure have demonstrated antimitotic activity with mean GI50 values indicating effective inhibition of cancer cell proliferation .

Case Study:
A study evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines as per the National Cancer Institute (NCI) protocols. The results showed a notable average cell growth inhibition rate, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar chemical structures have been shown to possess inhibitory activity against cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and inflammation pathways. This suggests that derivatives of the compound might be useful in developing anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of 2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from furan derivatives and trimethoxyphenyl compounds. The synthetic pathway is crucial for producing analogs with enhanced biological properties.

Synthesis Step Reagents Conditions
Step 1Furan-2-carbaldehyde + 4β-amino podophyllotoxinStirred in ethanol with acetic acid
Step 2Reduction with NaBH4Followed by purification

Pharmacological Insights

The pharmacokinetic properties of this compound are essential for its application in drug development. Studies using computational tools like SwissADME have assessed its drug-likeness and bioavailability parameters. The findings suggest favorable characteristics that warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl vs.
  • Furan-2-ylmethyl vs. Hydroxyethyl/Methyl: The furan substituent introduces aromaticity and polarity, differing from the hydrophilic 2-hydroxyethyl or nonpolar methyl groups. This may alter solubility and metabolic stability .
  • Synthetic Efficiency : Yields for trimethoxyphenyl derivatives (e.g., 52% for 4{4–19–7}) are moderate, consistent with challenges in introducing bulky substituents .

Spectroscopic and Physicochemical Properties

Comparative spectroscopic data (e.g., NMR, IR) for trimethoxyphenyl derivatives reveal distinct signals attributable to substituent effects:

Example: 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

  • ¹H NMR (DMSO-d₆) : Signals at δ 3.65 ppm (OCH₃), δ 5.67 ppm (pyrrole H), and δ 6.67 ppm (trimethoxyphenyl H).
  • ¹³C NMR : Carbonyl resonances at δ 173.2 (C3) and δ 161.9 (C9).
  • IR : Stretching at 1711 cm⁻¹ (C=O), 3371 cm⁻¹ (OH).

In contrast, the target compound’s furan-2-ylmethyl group would exhibit characteristic furan ring protons (δ 6.3–7.4 ppm) and absence of hydroxyl signals .

Biological Activity

The compound 2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of chromeno-pyrrole structures that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antioxidant, anticancer, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H21NO5\text{C}_{21}\text{H}_{21}\text{N}\text{O}_{5}

This structure features a furan ring and a trimethoxyphenyl group which are significant for its biological interactions.

Antioxidant Activity

Research has shown that derivatives of chromeno-pyrrole compounds exhibit notable antioxidant properties. In a study involving various chromeno[2,3-c]pyrrole derivatives, it was found that these compounds effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is primarily attributed to the presence of the furan and phenolic moieties in their structure, which can donate electrons and stabilize free radicals .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells while exhibiting low toxicity towards normal cells .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Notably, it has been reported to inhibit the activity of several enzymes involved in metabolic processes. For instance, it acts as an inhibitor of glucokinase and other kinases that play crucial roles in glucose metabolism . This property suggests potential applications in managing metabolic disorders such as diabetes.

Study on Antioxidant Properties

In a controlled experiment assessing the antioxidant capacity of various chromeno-pyrrole derivatives including our compound of interest, it was found that at concentrations ranging from 10 to 100 µM, the compound significantly reduced oxidative stress markers in human cell lines .

Concentration (µM)% Inhibition of DPPH Radical
1030%
5065%
10090%

Study on Anticancer Effects

A study conducted on breast cancer cell lines (MCF-7) treated with varying concentrations of this compound revealed a dose-dependent reduction in cell viability.

Concentration (µM)% Cell Viability
0100%
1080%
5050%
10020%

Q & A

Q. What established synthetic routes are available for synthesizing 2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. A one-pot protocol under mild conditions has been optimized for similar dihydrochromeno-pyrrole-diones, enabling efficient library generation with diverse substituents . Key steps include:

  • Condensation : Formation of the chromeno-pyrrole core via keto-enol tautomerization.
  • Functionalization : Introduction of the furan-2-ylmethyl and 3,4,5-trimethoxyphenyl groups using substituted aldehydes and amines.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Q. Table 1: Representative Synthetic Methods

Starting MaterialsReaction ConditionsYield (%)Reference
Methyl 4-(2-hydroxyphenyl)dioxobutanoate, furfural, 3,4,5-trimethoxyanilineEtOH, reflux, 12–24 h65–78
Hydrazine hydrate derivativesSolvent-dependent heating70–85

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) .
  • X-ray Crystallography : Confirms dihedral angles (e.g., 10.04° between trimethoxyphenyl and pyrrolo systems) and hydrogen-bonding patterns .
  • Thermal Analysis : DSC/TGA evaluates stability (decomposition >250°C for analogous compounds) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved FeaturesReference
1^1H NMRAromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm)
X-rayMonoclinic P21/c, a = 7.6283 Å, b = 10.1745 Å

Q. What preliminary biological activities have been reported for structurally related dihydrochromeno-pyrrole-diones?

Analogous compounds exhibit:

  • Anticancer Potential : Chromeno-pyrrole scaffolds inhibit kinase pathways (e.g., VEGF-R2) .
  • Antimicrobial Activity : Trimethoxyphenyl derivatives show moderate activity against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Furan substituents enhance solubility but may reduce metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to accommodate sterically hindered substituents (e.g., 3,4,5-trimethoxyphenyl)?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky aryl groups but may require higher temperatures (80–100°C) .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization in MCRs, reducing side products .
  • Workflow Example :
    • Screen solvents (DMF vs. EtOH) for reaction efficiency.
    • Adjust stoichiometry of aryl aldehyde (1.2–1.5 eq.) to drive completion .

Q. How can contradictions in NMR data (e.g., unexpected splitting or integration ratios) be resolved?

  • Dynamic Effects : Rotameric splitting in 1^1H NMR (e.g., furan methylene protons) suggests variable dihedral angles; use VT-NMR (variable temperature) to confirm .
  • Decoupling Experiments : Identify coupling partners for ambiguous signals (e.g., methoxy vs. aromatic protons) .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray data .

Q. What strategies are effective for designing derivatives with enhanced target selectivity (e.g., kinase inhibition)?

  • Substituent Engineering :
    • Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the phenyl ring improve binding affinity to ATP pockets .
    • Furan Modifications : Replace furan with thiophene (as in compound 3i, ) to alter π-π stacking interactions .
  • Library Design : Use parallel synthesis to test 3,4,5-trimethoxy vs. 4-fluorophenyl analogs (see for fluorophenyl precedents) .

Q. Table 3: Derivative Optimization Workflow

Modification SiteObjectiveExample DerivativesReference
Furan-2-ylmethylImprove solubilityThiophene-2-ylmethyl
3,4,5-TrimethoxyphenylEnhance kinase binding4-Fluorophenyl analogs

Q. Methodological Notes

  • Data Reproducibility : Replicate synthetic protocols from and , ensuring exact stoichiometry and solvent purity.
  • Advanced Analytics : Combine LC-MS with HRMS for impurity profiling (critical for bioactivity studies).
  • Ethical Sourcing : Avoid commercial databases like benchchem.com ; rely on peer-reviewed protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.